molecular formula C14H18N8O2S2 B2683970 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034419-46-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2683970
CAS RN: 2034419-46-8
M. Wt: 394.47
InChI Key: VAELLDPCWLBGOY-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18N8O2S2 and its molecular weight is 394.47. The purity is usually 95%.
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Scientific Research Applications

Terahertz (THz) Wave Generation and Detection

Terahertz waves occupy a frequency range between microwave and infrared radiation. They have applications in medical imaging, security detection, broadband communication, spectroscopy, astronomy, national defense, and military. The generation of THz waves is crucial for advancing THz science and technology. Researchers have investigated DSTMS crystals for their potential in THz wave generation. These crystals exhibit high terahertz conversion efficiency, making them promising candidates for practical applications .

Optical Frequency Conversion

DSTMS crystals are used for optical frequency conversion. They can convert light from one frequency to another, which is essential for various applications in photonics and telecommunications. By exploiting the nonlinear optical properties of DSTMS, researchers can achieve efficient frequency conversion, enabling the development of compact and versatile devices .

Light-Matter Coupling

Understanding the interaction between light and matter is fundamental in materials science and quantum optics. DSTMS crystals provide a platform for studying light-matter coupling. Their unique electronic structure and optical properties allow researchers to explore novel phenomena and develop innovative devices for quantum information processing and quantum communication .

Linear and Nonlinear Optical Properties

DSTMS crystals exhibit interesting linear and nonlinear optical properties. For instance, their absorption edge lies around 675 nm, making them suitable for visible light applications. Additionally, modifying the crystal structure can enhance absorption and shift the cutoff wavelength, expanding their utility in various optical devices .

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides insights into intermolecular interactions within crystals. By analyzing the 3-D Hirshfeld surface and 2-D fingerprint of DSTMS, researchers can identify the types and contribution ratios of these interactions. Such knowledge aids in designing new materials with tailored properties .

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

DSTMS is part of the broader family of 2,4,6-tri-substituted-1,3,5-triazines. These compounds have applications beyond DSTMS itself. For example, they can be used in the synthesis of other functional materials, including those with potential in catalysis, sensors, and organic electronics .

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O2S2/c1-21(2)13-16-11(17-14(18-13)22(3)4)8-15-26(23,24)10-7-5-6-9-12(10)20-25-19-9/h5-7,15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAELLDPCWLBGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=NSN=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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